molecular formula C8H15Cl2N3 B1419066 N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride CAS No. 893638-31-8

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

Cat. No. B1419066
M. Wt: 224.13 g/mol
InChI Key: IRMSOCTZENKSHA-UHFFFAOYSA-N
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Description

“N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3. It has an average mass of 224.131 Da and a mono-isotopic mass of 223.064301 Da . This compound is available for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride and similar compounds are used in the synthesis of complex organic molecules. For instance, their interaction with cobalt(II) complexes has been studied, revealing the formation of monomeric four-coordinated and five-coordinated complexes with varying geometries (Choi et al., 2015).

2. Antimicrobial and Anticancer Applications

  • Derivatives of this compound have shown potential in antimicrobial and anticancer activities. For example, certain pyrazoline compounds, which are structurally related, have been investigated for their efficacy against cancer cell lines and pathogenic strains (Katariya et al., 2021).

3. Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes containing derivatives of this compound have been synthesized and found to exhibit remarkable photocytotoxicity in red light, making them potentially useful in photodynamic therapy for cancer treatment (Basu et al., 2014).

4. Molecular Docking and Drug Design

  • These compounds have also been used in molecular docking studies to design new drugs. Their structure has been manipulated to create compounds with desired properties, such as binding affinity to specific molecular targets, contributing to the development of new pharmaceuticals (Winters et al., 2014).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSOCTZENKSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658000
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

CAS RN

893638-31-8
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
Reactant of Route 5
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

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